5-Methylpyridin-2-one Pirfenidone

Description

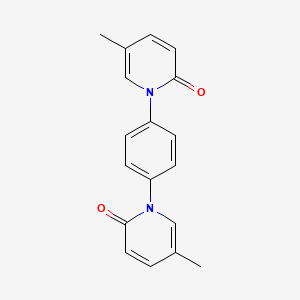

5-Methylpyridin-2-one pirfenidone (CAS: 53179-13-8), commonly referred to as pirfenidone, is a small-molecule antifibrotic agent approved for idiopathic pulmonary fibrosis (IPF) treatment. Its chemical structure (C₁₂H₁₁NO; molecular weight: 185.22 g/mol) consists of a pyridin-2-one core substituted with a methyl group at position 5 and a phenyl ring at position 1 (Fig. 1). Initially synthesized in the 1970s for its analgesic and anti-inflammatory properties, its antifibrotic effects were later identified in preclinical models of pulmonary fibrosis. Pirfenidone inhibits TGF-β overexpression and modulates pathways such as p38 MAPK, though its exact mechanism remains debated. Clinically, it slows IPF progression but requires high doses (1–5 mM in vitro), highlighting limitations in potency and pharmacokinetic optimization.

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

5-methyl-1-[4-(5-methyl-2-oxopyridin-1-yl)phenyl]pyridin-2-one |

InChI |

InChI=1S/C18H16N2O2/c1-13-3-9-17(21)19(11-13)15-5-7-16(8-6-15)20-12-14(2)4-10-18(20)22/h3-12H,1-2H3 |

InChI Key |

RLBFFAUFRAIGRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)N3C=C(C=CC3=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridin-2-one Pirfenidone typically involves N-arylation reactions of 5-methyl-2-pyridone. One common method includes the reaction of 5-methyl-2-pyridone with bromobenzene in the presence of cuprous oxide and potassium carbonate at elevated temperatures . Another method involves the reaction of 5-methyl-2-pyridone with iodobenzene in the presence of anhydrous potassium carbonate and zinc precipitated copper powder .

Industrial Production Methods: Industrial production of 5-Methylpyridin-2-one Pirfenidone often involves large-scale synthesis using similar N-arylation reactions. The process may include purification steps such as dissolution in aqueous acetic acid followed by neutralization with sodium hydroxide to isolate pure pirfenidone .

Chemical Reactions Analysis

Purification and Isolation

Post-synthesis purification is critical for achieving pharmaceutical-grade purity (>95%).

Steps from WO2017122139A1 :

-

Extraction : Post-reaction, the mixture is cooled, diluted with toluene, and washed with NaCl solution.

-

Solvent Removal : Distillation under mild vacuum (<60°C) to remove DMF.

-

Crystallization : Residue dissolved in ethyl acetate or toluene, cooled to 0–5°C, and filtered to isolate crude pirfenidone.

-

Base Treatment : Wet crude compound treated with NaOH (50% aqueous) at 75–85°C to remove residual impurities.

Key Observations

Alternative Synthetic Routes

-

Iodobenzene Coupling : Early methods used iodobenzene with copper powder and K₂CO₃ under solvent-free conditions, yielding pirfenidone via reflux (Patent DE2362958) .

-

Microwave-Assisted Synthesis : Not explicitly detailed in provided sources but implied in process optimizations for reduced reaction time .

Reaction Byproducts and Challenges

-

Dibromobenzene Isomers : While beneficial for catalysis, excess dibromobenzene (>1% w/w) may lead to undesired di-arylation byproducts .

-

Copper Residues : Post-reaction workup includes EDTA washes to chelate residual copper .

Comparative Analysis of Methods

Structural Confirmation

Scientific Research Applications

5-Methylpyridin-2-one Pirfenidone has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing various derivatives with potential therapeutic properties.

Biology: Studies have shown its effectiveness in reducing fibroblast proliferation and collagen synthesis.

Industry: It is used in the production of pharmaceutical formulations for treating fibrotic diseases.

Mechanism of Action

The mechanism of action of 5-Methylpyridin-2-one Pirfenidone involves the modulation of fibrogenic growth factors. It attenuates fibroblast proliferation, myofibroblast differentiation, and the synthesis of collagen and fibronectin. This effect is mediated by the suppression of transforming growth factor-beta1 (TGF-beta1) and other growth factors . Additionally, it reduces the production of inflammatory mediators such as tumor necrosis factor-alpha and interleukin-1β .

Comparison with Similar Compounds

Structural Derivatives with Modified Antifibrotic Activity

Mechanistic Insights from Inactive Structural Mimics

Phenylpyrrolidine-based analogs (e.g., AM-055, AM-066) retain pirfenidone’s lipophilicity (cLogP: ~2.5) and molecular weight (~200 g/mol) but lack antifibrotic effects in IPF-derived fibroblasts. These compounds help isolate pirfenidone’s activity from non-specific antioxidant effects, supporting hypotheses that its efficacy requires precise target engagement (e.g., p38 MAPK inhibition).

Pharmacokinetic and Efficacy Variations

- Carbohydrate-modified derivatives : Compounds like 19a–c exhibit improved solubility and potency due to increased polar surface area (tPSA: ~60 Ų vs. pirfenidone’s 30 Ų).

- Trifluoromethyl substitutions : Enhance metabolic stability but may reduce bioavailability in some contexts (e.g., compound 4a).

- Combination with immunomodulators: Pirfenidone’s efficacy diminishes with concomitant mycophenolate mofetil (MMF), suggesting pathway overlap.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 5-methylpyridin-2-one pirfenidone in synthetic batches?

- Methodological Answer: Use UV-Vis spectroscopy to verify characteristic absorption peaks at λmax 203, 223, and 319 nm . High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for batch validation . For crystalline structure confirmation, X-ray diffraction (XRD) analysis can resolve bond lengths and angles, as demonstrated by R[F²] = 0.037 refinement parameters in published crystallography studies .

Q. What experimental considerations are critical for assessing pirfenidone solubility in preclinical studies?

- Methodological Answer: Pirfenidone exhibits 10 mg/mL solubility in dimethyl sulfoxide (DMSO), twice its solubility in water . For in vitro assays, DMSO is preferred for stock solutions, but residual solvent effects must be controlled (<0.1% final concentration). For in vivo formulations, consider co-solvents (e.g., polyethylene glycol) or micronization to enhance bioavailability .

Q. How are phase III clinical trials for pirfenidone designed to evaluate efficacy in idiopathic pulmonary fibrosis (IPF)?

- Methodological Answer: Trials like CAPACITY and ASCEND employed randomized, double-blind, placebo-controlled designs with primary endpoints of forced vital capacity (FVC) decline. Patients with mild-to-moderate IPF (FVC 50–90% predicted) were stratified, and pirfenidone was administered at 2403 mg/day. Pooled analysis of these trials showed a 2.5% reduction in FVC decline (pirfenidone: −8.5% vs. placebo: −11.0%, p=0.005) .

Advanced Research Questions

Q. How should conflicting efficacy data in pirfenidone subgroups (e.g., concomitant immunomodulator use) be analyzed?

- Methodological Answer: Subgroup analyses, such as those in unclassifiable interstitial lung disease (uILD) trials, revealed reduced pirfenidone efficacy in patients receiving mycophenolate mofetil (MMF). Advanced methods include covariate-adjusted Cox regression to isolate treatment effects and meta-regression across studies to assess heterogeneity. Pre-specified stratification by concomitant medications is critical for minimizing confounding .

Q. What statistical approaches are recommended for synthesizing pirfenidone trial data with disparate endpoints?

- Methodological Answer: Bayesian hierarchical models can integrate historical data (e.g., Japanese SP3 trial) with newer studies (ASCEND) to estimate pooled treatment effects. For example, a meta-analysis of three trials demonstrated a 30% reduction in disease progression risk (HR 0.70, 95% CI 0.56–0.88) using fixed-effects models with inverse-variance weighting .

Q. How can real-world evidence (RWE) on pirfenidone be reconciled with clinical trial outcomes?

- Methodological Answer: Propensity score matching adjusts for baseline differences (e.g., stricter trial inclusion criteria vs. real-world heterogeneity). RWE studies should prioritize longitudinal FVC trends and time-to-event analyses (e.g., mortality) while accounting for adherence rates. Pooled post hoc analyses from RECAP and PIPF-002 trials validate RWE consistency with trial data .

Q. What crystallographic techniques resolve pirfenidone’s solid-state properties for formulation optimization?

- Methodological Answer: Single-crystal XRD with least-squares refinement (wR(F²) = 0.095) confirms the monoclinic P2₁/c space group and hydrogen-bonding patterns critical for stability. Thermal analysis (DSC/TGA) complements XRD to assess polymorph transitions under storage conditions (−20°C for ≥4 years) .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in pirfenidone’s mortality outcomes across trials?

- Methodological Answer: While pooled CAPACITY/ASCEND data showed a non-significant mortality trend (4.4% vs. 7.9%, p=0.315), underpowered analyses require cautious interpretation. Use sensitivity analyses with competing risk models (e.g., Fine-Gray regression) to account for dropout rates and competing events (e.g., lung transplantation) .

Q. What methods validate pirfenidone’s antifibrotic mechanism in translational models?

- Methodological Answer: In vitro assays (e.g., TGF-β1-induced fibroblast activation) and murine bleomycin models are standard. For mechanistic depth, RNA sequencing of lung tissue can identify pirfenidone-modulated pathways (e.g., COL1A1 suppression). Cross-validation with human IPF biopsies strengthens translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.